2-Aminocinnamic acid

Vue d'ensemble

Description

2-Aminocinnamic acid is a molecule that has been used in various scientific research . It has been used in the modification of cellulose fibers to create antibacterial materials . Additionally, it has been utilized in the synthesis of rucaparib, an FDA-approved drug for the treatment of ovarian and prostate cancers .

Synthesis Analysis

The synthesis of 2-Aminocinnamic acid has been described in the context of the total synthesis of rucaparib . The cyanide-catalyzed imino-Stetter reaction of aldimines derived from 2-aminocinnamic acid derivatives and a commercially available aldehyde afforded the desired indole-3-acetic acid derivatives . This synthetic strategy can provide a highly practical route to access rucaparib from commercially available starting materials .Molecular Structure Analysis

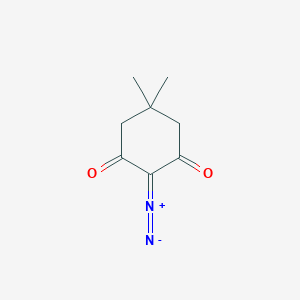

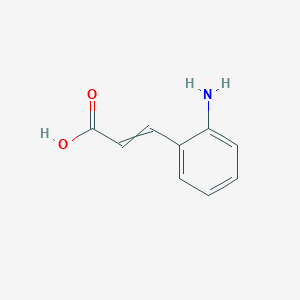

The molecular structure of 2-Aminocinnamic acid is characterized by an amino group (-NH2) and a carboxylic group (-COOH) attached to the same tetrahedral carbon atom .Chemical Reactions Analysis

The cyanide-catalyzed imino-Stetter reaction of aldimines derived from 2-aminocinnamic acid derivatives is a key step in the construction of the indole motif bearing all the desired substituents in their correct positions . This reaction has been used in the total syntheses of several 2,2′-biindolyl natural products .Physical And Chemical Properties Analysis

Amino acids, including 2-Aminocinnamic acid, are colorless, crystalline solids. They have a high melting point greater than 200°C. They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol . The physical properties of amino acids are consistent with their dipolar ionic structure .Applications De Recherche Scientifique

Photochemistry of 2-Aminocinnamic Acid Derivatives : A study by Li, Yang, and Porter (2005) investigated a series of 2-aminocinnamic acid esters and amides. They found that these compounds undergo trans-cis photoisomerization followed by cyclization. This makes them suitable for use as protecting groups for alcohols and amines and as models for new photo-labile serine protease inhibitors. Furthermore, a biotinylated derivative of these compounds can be used as photo-cleavable linkers for proteins and avidin via the biotin–avidin complex (Li, Yang, & Porter, 2005).

Synthesis of Indoles and Biologically Active Compounds : Opatz and Ferenc (2006) demonstrated that α-Aminonitriles derived from 2-aminocinnamic acid esters and amides can be cyclized under basic conditions to produce substituted indole-3-acetic acid derivatives. This reaction provides simple access to a class of biologically active compounds (Opatz & Ferenc, 2006).

Synthesis of 2-Vinylindole-3-Acetic Acid Derivatives : Seo and Cheon (2016) described a method for synthesizing 2-vinylindole-3-acetic acid derivatives from aldimines, derived from 2-aminocinnamic acid derivatives and α,β-unsaturated aldehydes, via a cyanide-catalyzed imino-Stetter reaction. This method was extended to the preparation of indole-3-acetic acid derivatives, highlighting the versatility of 2-aminocinnamic acid derivatives in chemical synthesis (Seo & Cheon, 2016).

Anticoagulant or Procoagulant Activities of Phenolic Acid Derivatives : A study by Luo et al. (2017) explored the anticoagulant or procoagulant activities of type II phenolic acids, including 2-aminocinnamic acid derivatives. They employed molecular docking, surface plasmon resonance, and various blood assays to evaluate the haemostatic and anticoagulant activities of these compounds. This research contributes to the discovery of compounds with better activities in the field of anticoagulation (Luo et al., 2017).

Total Syntheses of Natural Products : Lee, Kim, and Cheon (2017) developed a protocol for synthesizing 2,2'-bisindole-3-acetic acid derivatives from aldimines derived from 2-aminocinnamic acid derivatives. This protocol enabled the total syntheses of natural products like arcyriaflavin A and calothrixin B using a 2,2'-bisindole-3-acetic acid derivative as a common intermediate (Lee, Kim, & Cheon, 2017).

Role in Lipid Metabolism and Obesity : Alam et al. (2016) found that hydroxycinnamic acid derivatives, including those related to 2-aminocinnamic acid, possess potential therapeutic benefits in experimental diabetes and hyperlipidemia. They may also serve as valuable molecules for the treatment of obesity-related health complications (Alam et al., 2016).

Safety And Hazards

Orientations Futures

The use of 2-Aminocinnamic acid in the synthesis of rucaparib, an FDA-approved drug for the treatment of ovarian and prostate cancers, suggests potential future directions for the use of this compound . The synthetic strategy reported can provide a highly practical route to access rucaparib from commercially available starting materials .

Propriétés

IUPAC Name |

(E)-3-(2-aminophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,10H2,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBQKHKEEHEPOE-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminocinnamic acid | |

CAS RN |

1664-63-7 | |

| Record name | NSC31673 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Bis[(propan-2-yl)oxy]benzene](/img/structure/B167301.png)